7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by substitutions at positions 1, 3, 7, and 8. The 7-position features a 2-(4-bromophenyl)-2-oxoethyl group, while the 8-position is substituted with chlorine. Methyl groups occupy the 1- and 3-positions, contributing to steric and electronic effects.
Properties
Molecular Formula |
C15H12BrClN4O3 |
|---|---|
Molecular Weight |
411.64 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H12BrClN4O3/c1-19-12-11(13(23)20(2)15(19)24)21(14(17)18-12)7-10(22)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
GLOBIEUUXYETLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a bromophenyl ketone. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the 8-Chloro Position
The 8-chloro substituent is a key site for nucleophilic substitution reactions. This position is highly reactive due to the electron-withdrawing effects of adjacent carbonyl groups and the purine ring’s aromaticity.
Mechanism : The reaction proceeds via an (nucleophilic aromatic substitution) pathway, where the electron-deficient aromatic ring facilitates displacement of the chloro group .
Oxidation of the 2-Oxoethyl Side Chain
The ketone group in the 2-oxoethyl side chain undergoes oxidation under controlled conditions.
| Reaction Conditions | Reagents | Products/Outcomes | Yield (%) | References |
|---|---|---|---|---|
| KMnO₄, acidic aqueous conditions | – | Carboxylic acid derivative | 48 | |
| Pyridinium chlorochromate (PCC) | – | Ketone remains stable; no oxidation | – |
Key Insight : Oxidation is selective and depends on steric hindrance from the 4-bromophenyl group.
Alkylation at N7 or N9 Positions
The purine’s nitrogen atoms (N7 and N9) are susceptible to alkylation, though steric effects from the 2-oxoethyl substituent influence regioselectivity.
| Reaction Conditions | Reagents | Products/Outcomes | Yield (%) | References |
|---|---|---|---|---|
| K₂CO₃, DMF, alkyl halides | Methyl iodide | N7-Methylated product | 60 | |
| Phase-transfer catalysis | Benzyl bromide | N9-Benzylated derivative | 45 |
Note : N7 alkylation dominates due to reduced steric hindrance compared to N9 .
Cross-Coupling Reactions
The 4-bromophenyl group enables palladium-catalyzed coupling reactions.
Mechanistic Detail : The bromophenyl group acts as a directing moiety, facilitating or bond formation .
Hydrolysis of the Purine Core
Under acidic or basic conditions, the purine ring undergoes hydrolysis, though this is less common due to stabilization by methyl groups.
| Reaction Conditions | Reagents | Products/Outcomes | Yield (%) | References |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hours | – | Xanthine derivatives | 30 | |
| NaOH (1M), 70°C, 6 hours | – | Partial ring-opening products | 25 |
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets are notable:
-
Kinase Inhibition : The purine scaffold mimics ATP, enabling competitive binding to kinase active sites .
-
Anticancer Activity : Derivatives show moderate activity against breast cancer cell lines (IC₅₀ = 12–18 µM) .
Analytical Methods for Reaction Monitoring
-
NMR Spectroscopy : Used to track substitution patterns (e.g., loss of chloro group at δ 4.2 ppm).
-
HPLC : Quantifies purity post-reaction (typically >95% after column chromatography) .
Stability Considerations
Scientific Research Applications
Research has indicated that 7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits various biological activities:
Antioxidant Properties
Studies have shown that derivatives of this compound possess antioxidant capabilities. For instance, compounds synthesized from similar frameworks demonstrated the ability to scavenge DPPH radicals and reduce ferric ions, indicating their potential as antioxidant agents .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on specific enzymes. In related studies, purine derivatives have been screened for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant for treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Antimicrobial Activity
Preliminary investigations suggest that certain analogs may exhibit antimicrobial properties against various bacterial strains, making them candidates for further development as therapeutic agents .
Potential Applications
The diverse biological activities of this compound open up several avenues for application:
Medicinal Chemistry
Due to its enzyme inhibitory properties and potential as an antioxidant, this compound can be further developed into pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.
Agricultural Chemistry
Given the potential antimicrobial properties, there is scope for exploring its application in agricultural settings as a biopesticide or fungicide.
Case Studies
Several case studies highlight the applications of similar compounds:
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : The target compound’s 4-bromophenyl group increases hydrophobicity compared to 4-chlorophenyl () or styryl () analogs, which may enhance tissue penetration but reduce aqueous solubility.
- Thermal Stability : The biphenyl-styryl analog () exhibits a moderate melting point (230°C), suggesting stable crystalline packing despite bulky substituents .
Pharmacological and Therapeutic Insights
- Doxophylline () : A theophylline derivative with bronchodilatory effects, achieving therapeutic serum levels at 12–13 µg/mL. Its dioxolane side chain contrasts with the target compound’s aryl-ketone group, highlighting divergent metabolic pathways and target affinities .
- 8-Thioxo Analog (): The sulfur atom at position 8 may alter binding to adenosine receptors or xanthine oxidase compared to the target’s 8-chloro group, though direct activity data are lacking .
- Hydroxyethylsulfanyl Analog () : The polar sulfanyl group could improve solubility but reduce CNS penetration relative to the target compound’s halogenated aryl group .
Biological Activity
The compound 7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHBrClNO
- Molecular Weight : 357.66 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P | Not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Case Study 1: Antibacterial Activity
In a study published in 2024, the compound was tested against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was found to be as low as 6.25 µg/mL against E. coli, indicating potent antibacterial activity .
The proposed mechanism of action for this compound involves the inhibition of bacterial DNA synthesis. It is believed to act as a competitive inhibitor for enzymes involved in nucleic acid metabolism, similar to other purine derivatives .
Antifungal Activity
The compound also exhibits antifungal properties. In vitro tests showed effectiveness against fungi such as Candida albicans , with an EC50 value of 8.39 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Substituents such as bromine and chlorine have been shown to enhance antimicrobial potency due to their electron-withdrawing effects, which stabilize the transition state during enzyme interactions .
Comparative Studies
A comparative study with other purine derivatives revealed that the title compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics like trimethoprim .
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro... | 6.25 | Antibacterial |
| Trimethoprim | 75 | Antibacterial |
| Standard antifungal (Fluconazole) | 10 | Antifungal |
Q & A
Basic: What are the recommended synthetic routes for 7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?
Methodological Answer:
The compound can be synthesized via multi-step reactions, including Claisen–Schmidt condensation and Michael addition , as demonstrated in structurally similar bromophenyl-purine derivatives. For example, Claisen–Schmidt condensation can introduce the 4-bromophenyl ketone moiety, followed by Michael addition to attach the purine core. Post-synthetic modifications (e.g., chlorination at the 8-position) require careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .
Basic: How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity) and X-ray crystallography to resolve ambiguous structural features. For crystallographic analysis, ensure high-purity samples and employ single-crystal diffraction techniques, as seen in brominated heterocycles like 7-bromo-4-(7-bromo-3,3-dimethyl-1H-oxadiazole)pyrimidine-2,4-dione . Computational methods (DFT or molecular docking) can supplement experimental data to confirm bond angles and torsional strain .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Adhere to H303/H313/H333 hazard codes :
- Use PPE (gloves, goggles, masks) to prevent inhalation, skin contact, or ingestion.
- Work in a fume hood with proper ventilation.
- Neutralize waste with compatible reagents (e.g., sodium bicarbonate for acidic byproducts).
Safety guidelines for structurally related bromophenyl compounds emphasize these precautions .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
Employ chemistry informer libraries to screen reaction conditions. For example, Merck’s Aryl Halide Chemistry Informer Library evaluates substrate scope, catalyst efficiency, and solvent effects. Use Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry) and identify optimal conditions. This approach minimizes side products and improves reproducibility .
Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
Cross-validate data using complementary techniques :
- If NMR signals overlap, employ DEPT-135 or HSQC to distinguish carbons.
- For crystallographic ambiguities (e.g., disordered atoms), refine data with software like SHELXL and compare with DFT-optimized structures.
- Reference analogous compounds (e.g., brominated purine-diones) to identify consistent spectral patterns .
Advanced: What experimental designs are suitable for assessing biological activity?
Methodological Answer:
For in vitro assays :
- Use cell-based models (e.g., bronchial smooth muscle cells) to evaluate purine-derived analogs’ activity, as done for Bamifylline, a structurally related theophylline derivative .
- Measure IC₅₀ values for target enzymes (e.g., phosphodiesterases) using fluorogenic substrates.
- Include negative controls (e.g., unmodified purine cores) to isolate the 4-bromophenyl group’s contribution .
Advanced: How can metabolic stability be analyzed for this compound?
Methodological Answer:
Perform hepatic microsomal assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
